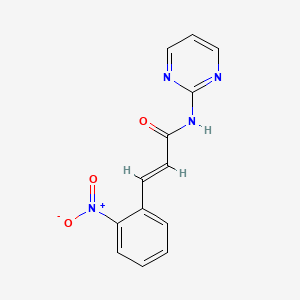
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. Diclofenac is used to treat pain, inflammation, and fever in various medical conditions, including arthritis, menstrual cramps, and postoperative pain.
Wirkmechanismus
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of cytokines, chemokines, and other inflammatory mediators. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory properties. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in laboratory experiments. It has been shown to have some toxic effects on certain cell types, such as chondrocytes. It also has a short half-life, which can make it difficult to maintain consistent drug levels over time.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of cancer. It has been shown to have anti-tumor effects in several types of cancer cells. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Additionally, there is ongoing research on the development of new formulations of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide that can improve its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloroaniline with 2-chloro-4-nitrophenol to form 5-chloro-2-(4-chlorophenyl)amino-phenol. This compound is then reacted with ethyl chloroformate to form N-(4-chloro-2-hydroxyphenyl)-N-ethoxycarbonyl-4-chloroaniline. The final step involves the reaction of this compound with sodium sulfite to form N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various medical conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-10-3-8-13(15)14(16)9-10/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKIRITGXMZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)

![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)





![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)

